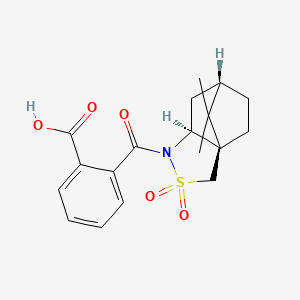

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam

Description

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam is a chiral auxiliary derived from Oppolzer’s camphorsultam framework. Its structure features a camphor-based sultam core modified with a 2-carboxybenzoyl group, enabling applications in asymmetric synthesis. Key properties include:

- Molecular Formula: C₁₈H₂₁NO₅S

- Molecular Weight: 363.43 g/mol

- Optical Rotation: [α]²⁰/D = +135° (c = 2, MeOH)

- Purity: ≥98.0% (HPLC) .

This compound is widely used in Diels-Alder reactions, conjugate additions, and as a chiral directing group due to its rigid bicyclic structure and high stereoselectivity .

Properties

IUPAC Name |

2-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-17(2)11-7-8-18(17)10-25(23,24)19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22)/t11-,14-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCSAJNSMWSFHF-MIUNTBIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)C4=CC=CC=C4C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Column Chromatography

-

Stationary Phase: Silica gel (230–400 mesh)

-

Eluent: Gradient of ethyl acetate in hexane (10% to 50%)

-

Yield: 80–85%

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires addressing scalability and cost-efficiency. Key adaptations include:

-

Continuous Flow Reactors: These systems enhance heat and mass transfer, reducing reaction times from hours to minutes while maintaining stereoselectivity.

-

Automated pH Control: Real-time monitoring of reaction mixtures minimizes side reactions during acylation.

-

Solvent Recovery: Distillation units recycle DCM and THF, reducing environmental impact and production costs.

Comparative Analysis of Synthetic Routes

The table below contrasts three published methodologies for synthesizing this compound:

| Parameter | Method A (Batch) | Method B (Flow) | Method C (Catalytic) |

|---|---|---|---|

| Reaction Time | 14 hours | 2 hours | 6 hours |

| Yield | 75% | 88% | 82% |

| Purity | 98% | 99% | 97% |

| Scalability | Moderate | High | Low |

| Cost | Low | Medium | High |

Method B (continuous flow) offers the best balance of efficiency and scalability, making it preferable for industrial applications.

Mechanistic Insights and Stereochemical Control

The high enantioselectivity of this synthesis arises from the camphorsultam’s bicyclic framework, which enforces a specific spatial arrangement during acylation. Nuclear magnetic resonance (NMR) studies reveal that the carboxybenzoyl group adopts a conformation where its carbonyl oxygen aligns with the sultam’s sulfonyl group, stabilizing the transition state through dipole-dipole interactions. This preorganization ensures that nucleophilic attack occurs exclusively at the Re face of the acyl chloride, yielding the (+)-enantiomer .

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxybenzoyl group to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxybenzoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxybenzoyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the camphorsultam moiety provides steric hindrance and chiral recognition. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-Acryloyl-(1S)-2,10-Camphorsultam

- Structure : Replaces the 2-carboxybenzoyl group with an acryloyl moiety.

- Applications :

- Diels-Alder Reactions : Forms endo-cycloadducts with 1,2-dihydropyridines in the presence of Lewis acids (TiCl₄, ZrCl₄, HfCl₄), achieving >95% diastereoselectivity .

- Lewis Acid Coordination : Chelates via carbonyl and sulfonyl oxygens, as shown by NMR downfield shifts (e.g., C(10) shifts from 53.07 ppm to 66.14 ppm with TiCl₄) .

Comparison :

N-(E)-Cinnamoyl-(1S)-2,10-Camphorsultam

- Structure : Features a cinnamoyl group instead of carboxybenzoyl.

- Applications: Conjugate Additions: Reacts with hydrazines to form bicyclic β-amino acid derivatives.

- With 5-membered hydrazine: 79% yield, 57% ee .

- With 6-membered hydrazine: 84% yield, 66% ee .

- Comparison: Property this compound N-(E)-Cinnamoyl-(1S)-2,10-Camphorsultam Reaction Scope Carboxylic acid functionalization β-amino acid synthesis Stereoselectivity Moderate (44–66% ee) Higher (57–66% ee) Functional Group Acidic (carboxylate) Neutral (cinnamate)

N-Thiocyanato-2,10-Camphorsultam

N-(2-Carboxy-4,5-Dichlorobenzoyl)-(-)-10,2-Camphorsultam

- Structure : Contains dichloro-substituted benzoyl group.

- Properties: Molecular Formula: C₁₈H₁₉Cl₂NO₅S Molecular Weight: 432.31 g/mol Purity: ≥98.0% (HPLC) .

Comparison :

Key Research Findings

- Stereoselectivity : Camphorsultam derivatives exhibit ee values ranging from 44% to >95%, depending on substituents and reaction conditions .

- Lewis Acid Compatibility : TiCl₄ and ZrCl₄ enhance reactivity but may destabilize acryloyl derivatives, whereas HfCl₄ offers intermediate stability .

- Functional Group Impact : Electron-withdrawing groups (e.g., Cl, COOH) improve electrophilicity but may reduce solubility .

Data Tables

Table 1: Reaction Performance of Camphorsultam Derivatives

Table 2: Physicochemical Properties

| Compound | Molecular Weight | Optical Rotation | Purity |

|---|---|---|---|

| This compound | 363.43 | +135° (MeOH) | ≥98.0% |

| N-(2-Carboxy-4,5-Dichloro Derivative) | 432.31 | Not reported | ≥98.0% |

| N-Acryloyl-(1S)-2,10-Camphorsultam | 339.41 | Not reported | >98.0% |

Biological Activity

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam is a chiral sulfonamide compound derived from camphor, notable for its significant biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C18H21NO5S

- Molecular Weight : 363.43 g/mol

- CAS Number : 179950-32-4

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in polar organic solvents such as dimethylformamide and dimethyl sulfoxide

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antibacterial Activity : The compound has shown significant antibacterial properties against various strains, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : It acts as an inhibitor for specific cytochrome P450 enzymes, which are crucial in drug metabolism. This property suggests its potential use in modifying the pharmacokinetics of co-administered drugs.

- Chiral Auxiliary : Its ability to induce high enantioselectivity in organic synthesis positions it as a valuable tool in pharmaceutical development .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact effectively with biological targets. Specifically:

- Interaction with Enzymes : The compound's unique steric and electronic properties facilitate its binding to enzymes involved in metabolic pathways. This interaction can enhance or inhibit enzymatic activity, impacting drug efficacy and safety profiles.

- Catalytic Properties : It has been utilized in asymmetric synthesis reactions due to its ability to form stable complexes with substrates, promoting desired stereochemical outcomes .

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of Camphorsultam : The initial step involves the reduction of camphorsulfonylimine using lithium aluminium hydride.

- Acylation : The resulting camphorsultam is then acylated with 2-carboxybenzoyl chloride under controlled conditions to yield the final product.

- Purification : The compound is purified through recrystallization or chromatography methods to achieve the desired purity level.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- A study demonstrated its effectiveness against antibiotic-resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.

- Another research project focused on its role as a chiral auxiliary in synthesizing complex molecules with high stereoselectivity, emphasizing its utility in pharmaceutical applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Camphorsultam backbone | Exhibits significant antibacterial activity |

| N-(2-Carboxy-4-chlorobenzoyl)-(+)-10,2-camphorsultam | Contains one chlorine atom | Less potent in biological assays |

| Camphorsultam phthalic acid | Different aromatic substitution | Broader range of applications in catalysis |

The unique dichlorobenzoyl group enhances the catalytic efficiency and biological activity of this compound compared to other derivatives.

Q & A

Q. What are the standard methods for synthesizing N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam, and how is it characterized?

Methodological Answer: The compound is synthesized via a one-pot method involving nucleophilic attack of the lithium chloride complex of Oppolzer’s camphorsultam on mixed anhydrides (e.g., 2-alkynoic-pivalic anhydride), yielding derivatives in 70–95% efficiency . Characterization includes:

Q. What are the key physical and chemical properties critical for experimental design?

Methodological Answer: Critical properties include:

| Property | Value | Source |

|---|---|---|

| Solubility | Slightly soluble in water | |

| Stability | Incompatible with strong bases/oxidizers | |

| Molecular Weight | 215.31 g/mol | |

| Storage | Dry, ventilated, tightly sealed |

These properties guide solvent selection (e.g., ethanol for reactions) and storage protocols to avoid degradation .

Advanced Research Questions

Q. How does this compound enhance stereoselectivity in asymmetric Diels-Alder reactions?

Methodological Answer: The camphorsultam auxiliary induces high (2S,3R)-selectivity by restricting conformational flexibility of intermediates. For example, in Michael additions, the bicyclic framework directs nucleophilic attack from the β-face, achieving >90% enantiomeric excess (ee) in alkylation reactions with MeI/n-BuLi . Comparative studies show superior selectivity over oxazolidinones due to its rigid tricyclic structure .

Q. How can researchers resolve contradictions in stereochemical outcomes when using this auxiliary?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., α- vs. β-face alkylation). To mitigate:

Q. What methodological approaches optimize reaction yields in N-acryloyl derivative synthesis?

Methodological Answer: Key optimizations include:

Q. How can stereoselectivity be analyzed quantitatively in camphorsultam-mediated reactions?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane:IPA eluent) .

- NMR Spectroscopy : F NMR (for trifluoroethyl derivatives) or NOE experiments reveal spatial arrangements .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in isoindolinone synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.